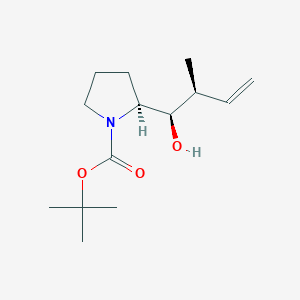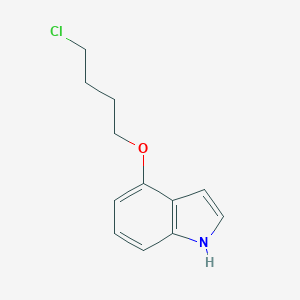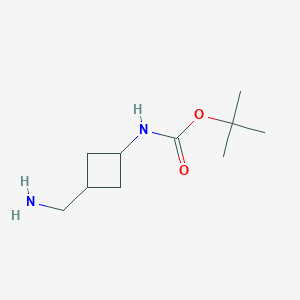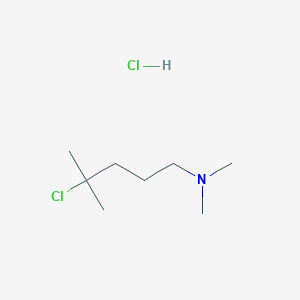
4-Nitropicolinaldehyde
Vue d'ensemble
Description
4-Nitropicolinaldehyde is a chemical compound with the molecular formula C6H4N2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The 4-Nitropicolinaldehyde molecule contains a total of 15 bonds. There are 11 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 nitro group (aromatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
4-Nitropicolinaldehyde has a molecular weight of 152.11 g/mol . It appears as a pale-yellow to yellow-brown liquid . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can be computed .
Applications De Recherche Scientifique
Mutagenic Studies : 4-Nitroquinoline 1-oxide (4-NQO), a closely related compound, is known for its mutagenic properties in bacteria, fungi, and animals. It has been used for genetic screens and in studies of DNA damage and repair in Aspergillus nidulans (Downes et al., 2014).
Analytical Reagent Applications : Derivatives of picolinaldehyde, like 4-Nitropicolinaldehyde, are used in the synthesis of heterocyclic azomethine compounds, which find application as analytical reagents. These compounds react with metal ions to form colored chelates useful in chemical analysis (Otomo & Kodama, 1973).
Environmental Impact Studies : Studies on the effects of nitrophenols, which include compounds like 4-Nitropicolinaldehyde, reveal their toxicity in anaerobic systems, particularly in methanogenic systems used for waste treatment. Such research is crucial for understanding the environmental impact of these compounds (Haghighi Podeh et al., 1995).
Pharmaceutical and Industrial Research : Research on heterocyclic compounds, including those derived from picolinaldehyde, highlights their significance in various industrial and medical applications. These compounds have potential as anticancer agents and for combating HIV (Aydemir & Kaban, 2018).
Carcinogenicity and Toxicity Studies : 4-Nitroquinoline 1-oxide, similar in structure to 4-Nitropicolinaldehyde, has been extensively used in studies of oral carcinogenesis, particularly in inducing squamous cell carcinoma in animal models (Nauta et al., 1996).
Antimicrobial Research : Derivatives of methyl 4-phenylpicolinoimidate, closely related to 4-Nitropicolinaldehyde, have been synthesized and evaluated for their antimicrobial activity, including against tuberculosis (Gobis et al., 2022).
Catalysis in Organic Synthesis : The reduction of nitro compounds, including 4-nitrophenol, a compound similar to 4-Nitropicolinaldehyde, is crucial in organic chemistry for the synthesis of amines. Graphene-based catalysts have been developed for this purpose (Nasrollahzadeh et al., 2020).
Cancer Research Models : 4-NQO, related to 4-Nitropicolinaldehyde, serves as a model in cancer prevention research, particularly in the development of oral cancer models in mice (Vitale-Cross et al., 2009).
Safety and Hazards
Orientations Futures
As for future directions, 4-Nitropicolinaldehyde, like other nitro compounds, could continue to be used in various chemical reactions for research and development purposes. Its use in the synthesis of new compounds and in the study of chemical reactions could provide valuable insights into various fields of chemistry .
Propriétés
IUPAC Name |
4-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNGAKFHUOJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561878 | |
| Record name | 4-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropicolinaldehyde | |
CAS RN |
108338-19-8 | |
| Record name | 4-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)
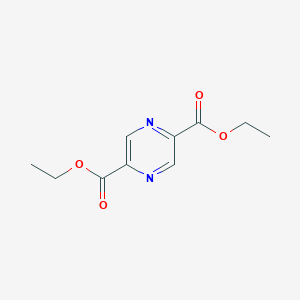
![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)
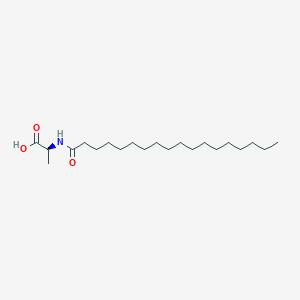

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

